

A Comparative Guide to the Biological Activity of 3-Hydroxytetrahydrofuran Derivatives

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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

Cat. No.: B147095

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The **3-hydroxytetrahydrofuran** scaffold is a privileged structure in medicinal chemistry, serving as a key building block in a variety of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas, most notably as antiviral and anticancer agents. This guide provides a comparative overview of the biological activities of various **3-hydroxytetrahydrofuran** derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative biological activity data for a selection of **3-hydroxytetrahydrofuran** derivatives, focusing on their efficacy as HIV-1 protease inhibitors and their antiproliferative effects against cancer cell lines.

Compound/ Derivative	Target/Activity	Cell Line(s)	Metric	Value	Reference
GRL-0476 (Tris-THF PI)	HIV-1 Protease	-	Ki	2.7 pM	[1]
GRL-0476 (Tris-THF PI)	Antiviral	MT-2	IC50	0.5 nM	[1]
Cp-THF PI (Compound 10)	HIV-1 Protease	-	Ki	0.14 nM	[1]
Cp-THF PI (Compound 10)	Antiviral	MT-2	EC50	8 nM	[1]
Ftorafur Metabolite (trans-3'-OH- FT)	Antiproliferative	HeLa	ID50	200 µg/kg	[2]
Ftorafur Metabolite (cis-4'-OH- FT)	Antiproliferative	HeLa	ID50	200 µg/kg	[2]
FR901464 Analog (Tetrahydrofuran)	Antiproliferative	HCT-116	GI50	>1000 nM	[3]
FR901464 Analog (Tetrahydrofuran)	Antiproliferative	LS174T	GI50	>1000 nM	[3]
FR901464 Analog (Tetrahydrofuran)	Antiproliferative	A549	GI50	>1000 nM	[3]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate reproducibility and further investigation.

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer appropriate for the enzyme, for example, 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7.
 - HIV-1 Protease: Dilute recombinant HIV-1 protease in the assay buffer to a final concentration that yields a linear reaction rate.
 - FRET Substrate: Prepare a stock solution of a fluorogenic substrate (e.g., containing an EDANS/DABCYL pair) in DMSO and dilute to the working concentration in the assay buffer.
 - Test Compounds: Dissolve the **3-hydroxytetrahydrofuran** derivatives in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.
- Assay Procedure:
 - Add 10 μ L of the test compound dilutions to the wells of a 96-well black microplate.
 - Add 80 μ L of the diluted HIV-1 protease solution to each well.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding 10 μ L of the FRET substrate solution to each well.
 - Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 30-60 minutes at 37°C.

- Data Analysis:
 - Determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve.
 - Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The K_i value can be subsequently calculated using the Cheng-Prusoff equation if the K_m of the substrate is known.[\[4\]](#)

Antiproliferative Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding:
 - Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[5\]](#)
- Compound Treatment:
 - Treat the cells with various concentrations of the **3-hydroxytetrahydrofuran** derivatives and incubate for a specified period (e.g., 48-72 hours).[\[5\]](#)
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[\[5\]](#)
- Formazan Solubilization and Measurement:
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[\[5\]](#)

- Measure the absorbance at 570 nm using a microplate reader.[\[5\]](#)
- Data Analysis:
 - Calculate the percentage of cell viability relative to an untreated control.
 - Determine the IC₅₀ or GI₅₀ value from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

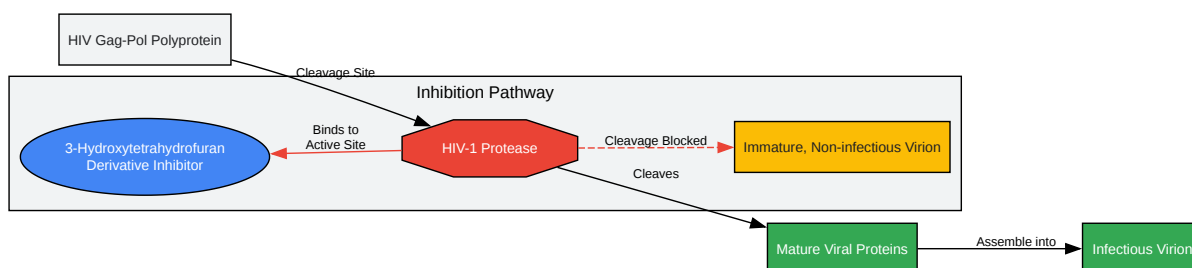
This assay determines cell density based on the measurement of cellular protein content.[\[1\]](#)[\[6\]](#)

- Cell Seeding and Treatment:
 - Follow the same procedure as for the MTT assay.
- Cell Fixation:
 - After compound treatment, gently add 50 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[\[3\]](#)
- Staining:
 - Wash the plates five times with water and air dry.
 - Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[\[3\]](#)
- Washing and Solubilization:
 - Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[\[3\]](#)
 - Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Measurement and Data Analysis:
 - Measure the absorbance at 510 nm using a microplate reader.[\[6\]](#)

- Calculate the percentage of cell growth inhibition and determine the GI50 value.

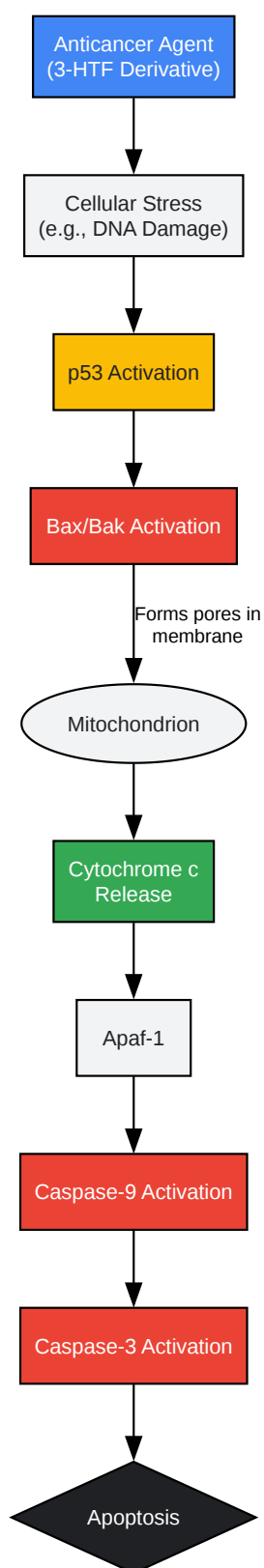
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures relevant to the study of **3-hydroxytetrahydrofuran** derivatives.



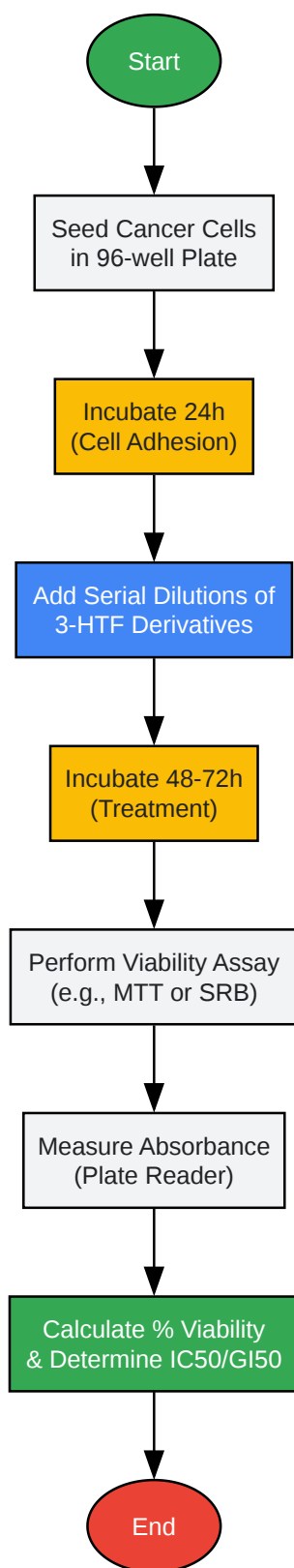
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Mechanism of HIV-1 Protease Inhibition.



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Intrinsic Apoptosis Signaling Pathway.



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In Vitro Cytotoxicity Testing Workflow.

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